4-(Triethylsilyl)-3-butyn-1-ol
Overview
Description
“4-(Triethylsilyl)-3-butyn-1-ol” is a compound that contains a triethylsilyl group . This group consists of three ethyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .
Molecular Structure Analysis
The molecular structure of “4-(Triethylsilyl)-3-butyn-1-ol” involves a triethylsilyl group, which consists of three ethyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its chemical inertness and large molecular volume .Scientific Research Applications
“4-(Triethylsilyl)-3-butyn-1-ol” is a type of silyl ether, which are often used as protecting groups for alcohols in organic synthesis . Here are some more general applications of silyl ethers, which may also apply to “4-(Triethylsilyl)-3-butyn-1-ol”:
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Organic Synthesis
- Silyl ethers are used as protecting groups for alcohols in organic synthesis . They are easily formed by treating alcohols with R3SiCl in the presence of base, and then easily removed with a source of fluoride ion F(-) since Si-F bonds are very strong .
- Silyl ethers are inert to Grignard reagents, strong bases, and oxidants (although will be removed with strong acid) .
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Gas Chromatography or Mass Spectrometry
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Chemical Synthesis
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Chromatography
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Super Silyl Groups
- Related to trimethylsilyl groups are “super” silyl groups of which there exist two varieties: A silicon group connected to three trimethylsilyl groups makes a tri(trimethylsilyl)silyl group (TTMSS or TMS3Si) and a silicon group connected to three tert-butyl groups . The TTMSS group was proposed in 1993 by Hans Bock. With a van der Waals volume of up to 7 cubic angstrom it surpasses the related TIPS group (around 2) and one potential application is its use as a temporary substituent promoting asymmetric induction for example in this diastereoselective one-pot reaction involving two sequential Mukaiyama aldol reactions .
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Polymer Material Development
- In the development of new polymer materials, silyl groups have been used to create strong, flexible polymers. For example, a team of researchers introduced a protected catechol, 2-[[3,4-bis[(triethylsilyl)oxy]phenyl]methyl] oxirane, which formed more covalent cross-links with the remaining amine groups . This resulted in a polymer with remarkable properties compared to the same elastomer without iron. Its elastic modulus increased 770-fold, its tensile strength 58-fold, and its toughness 92-fold .
Future Directions
properties
IUPAC Name |
4-triethylsilylbut-3-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-4-12(5-2,6-3)10-8-7-9-11/h11H,4-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVVVDUELKMQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375299 | |
Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Triethylsilyl)-3-butyn-1-ol | |
CAS RN |
160194-29-6 | |
Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160194-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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